Product packaging for Venglustat(Cat. No.:CAS No. 1401090-53-6)

Venglustat

Cat. No.: B608041
CAS No.: 1401090-53-6
M. Wt: 389.5 g/mol
InChI Key: YFHRCLAKZBDRHN-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Substrate Reduction Therapy as a Therapeutic Modality

Substrate Reduction Therapy (SRT) is a therapeutic strategy for LSDs that focuses on reducing the rate of synthesis of the accumulating substrate rather than replacing or augmenting the deficient enzyme nih.govuniversiteitleiden.nlspandidos-publications.commdpi.comnih.gov. The principle behind SRT is to lower the production of the problematic molecule to a level that can be managed by the residual activity of the affected enzyme, or by alternative metabolic pathways, thereby preventing or slowing down its pathological accumulation nih.govuniversiteitleiden.nl.

This approach contrasts with Enzyme Replacement Therapy (ERT), which involves administering exogenous functional enzyme to help clear the stored material researchgate.netspandidos-publications.com. While ERT has been successful for some LSDs, its effectiveness can be limited by challenges in enzyme delivery to certain tissues, particularly the central nervous system researchgate.net. SRT, often utilizing small molecule inhibitors, offers the advantage of oral administration and better tissue penetration, including the blood-brain barrier, making it a promising strategy for LSDs with neurological involvement childrensgaucher.orgspandidos-publications.com.

Ibiglustat, as a GCS inhibitor, embodies the principle of SRT for GSL storage disorders researchgate.netdelveinsight.comfabrydiseasenews.com. By targeting the initial step of GSL synthesis, it aims to reduce the influx of substrates into the lysosomal pathway, thus mitigating the storage phenotype researchgate.netdelveinsight.com. Preclinical and clinical research has investigated the efficacy of ibiglustat in reducing accumulated GSLs in various models and patient populations researchgate.netmdpi.comnih.gov.

Research findings on ibiglustat's impact on GSL levels have been documented. For instance, studies in mouse models of Fabry disease have shown that ibiglustat can reduce Gb3 and lyso-Gb3 deposits in tissues, including the brain researchgate.net. Preliminary data in treatment-naïve Fabry patients also indicated a reduction of Gb3 in superficial skin capillary endothelium and plasma lyso-Gb3 researchgate.net. In studies using Fabry disease patient-derived induced pluripotent stem cells (iPSCs) differentiated into cardiomyocytes, ibiglustat prevented Gb3 accumulation and facilitated the clearance of lysosomal Gb3 nih.gov.

The effectiveness of GCS inhibition by ibiglustat in reducing glucosylceramide levels has also been demonstrated in other research contexts, such as in mouse-derived colonic organoids treated with a bacterial toxin that increases glucosylceramide levels researchgate.net. Treatment with ibiglustat effectively reduced the total levels of glucosylceramide in these organoids researchgate.net.

The following table summarizes some research findings related to ibiglustat's effect on GSL levels:

Study ModelCompound(s) StudiedKey Finding on GSL LevelsSource
Mouse model of Fabry diseaseIbiglustat (Venglustat)Reduced Gb3 and lyso-Gb3 deposits in tissues, including brain. researchgate.net
Treatment-naïve Fabry patients (preliminary)Ibiglustat (this compound)Reduction of Gb3 in skin capillary endothelium and plasma lyso-Gb3. researchgate.net
Fabry disease iPSC-derived cardiomyocytesIbiglustatPrevented Gb3 accumulation and cleared lysosomal Gb3. nih.gov
Mouse-derived colonic organoidsIbiglustatEffectively reduced total levels of glucosylceramide. researchgate.net
Synucleinopathy mouse modelsIbiglustat succinate (B1194679) (Preclinical)Reduced GlcCer and glucosylsphingosine (B128621) (GlcSph) accumulation.

Research also suggests that combining SRT with other therapeutic approaches like ERT may offer enhanced benefits, particularly in addressing the diverse organ involvement in LSDs researchgate.net.

While early clinical trials for some GCS inhibitors in certain LSDs have faced challenges in meeting primary clinical endpoints, research continues to explore the potential of ibiglustat and other SRTs in various GSL storage disorders mdpi.com. The brain penetrance of ibiglustat makes it a particularly interesting candidate for LSDs with significant neurological manifestations, such as neuronopathic Gaucher disease and GM2 gangliosidoses researchgate.netchildrensgaucher.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FN3O2S B608041 Venglustat CAS No. 1401090-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Ibiglustat Action

Glucosylceramide Synthase Inhibition as a Primary Target

Glucosylceramide synthase (GCS) is a key enzyme in the sphingolipid metabolism pathway. It catalyzes the initial glycosylation step of ceramide, converting it into glucosylceramide (GlcCer) delveinsight.commedchemexpress.com. GlcCer serves as the precursor for the synthesis of more complex glycosphingolipids delveinsight.com. By inhibiting GCS, Ibiglustat reduces the production of GlcCer, thereby limiting the subsequent formation of downstream glycosphingolipids delveinsight.comfabrydiseasenews.com. This strategy aims to reduce the accumulation of these lipids in conditions where their degradation is impaired, such as in certain lysosomal storage disorders delveinsight.comfabrydiseasenews.com.

Molecular Interactions and Binding Dynamics

Ibiglustat functions as a potent and selective inhibitor of GCS targetmol.commedchemexpress.com. While detailed crystallographic data on the specific binding interactions between Ibiglustat and human GCS were not extensively available in the search results, its inhibitory activity indicates a specific interaction with the enzyme's active site or a site that allosterically affects its activity. The molecule's structure suggests it is designed to mimic aspects of the substrate (ceramide) or transition state of the GCS-catalyzed reaction, thereby blocking the enzyme's function delveinsight.com. Studies have shown Ibiglustat to be a potent inhibitor of GCS targetmol.commedchemexpress.com.

Downstream Biochemical and Cellular Modulations

The reduction in glucosylceramide biosynthesis mediated by Ibiglustat leads to several downstream biochemical and cellular effects, particularly relevant in the context of lysosomal storage disorders.

Effects on Accumulation of Specific Glycosphingolipids (e.g., Globotriaosylceramide, Lysoglobotriaosylceramide, Glucosylsphingosine)

A primary downstream effect of GCS inhibition by Ibiglustat is the reduced accumulation of specific glycosphingolipids that are substrates for lysosomal enzymes or their derivatives. In diseases like Fabry disease, where there is a deficiency in α-galactosidase A, Gb3 and its deacylated form, lysoglobotriaosylceramide (lyso-Gb3), accumulate researchgate.netfabrydiseasenews.com. Ibiglustat has been shown in preclinical models, such as the Gla-/- mouse model of Fabry disease, to reduce the accumulation of Gb3 and lyso-Gb3 in various tissues, including the kidney, heart, and brain caymanchem.com. Preliminary data in treatment-naïve Fabry patients also showed a reduction of Gb3 from superficial skin capillary endothelium and plasma lyso-Gb3 researchgate.net.

In Gaucher disease, deficiency in glucocerebrosidase leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (Glsph) drugbank.comnih.gov. Studies using induced pluripotent stem cell-derived neurons from neuronopathic Gaucher disease patients have shown elevated levels of Glsph nih.gov. Treatment with Ibiglustat was able to reduce the levels of glucosylceramide and glucosylsphingosine in these cells oup.com.

Research findings on the reduction of specific glycosphingolipids by Ibiglustat in different models:

GlycosphingolipidDisease ModelObserved EffectSource
Globotriaosylceramide (Gb3)Gla-/- mouse model (Fabry)Reduced accumulation in kidney, heart, brain caymanchem.com
Lysoglobotriaosylceramide (lyso-Gb3)Gla-/- mouse model (Fabry)Reduced accumulation in kidney, heart, brain caymanchem.com
Gb3Treatment-naïve Fabry patientsReduced from superficial skin capillary endothelium researchgate.net
Lyso-Gb3Treatment-naïve Fabry patientsReduced in plasma researchgate.net
GlucosylceramidenGD iPSC neurons (Gaucher)Reduced levels oup.com
Glucosylsphingosine (Glsph)nGD iPSC neurons (Gaucher)Reduced levels oup.com

Modulation of Autophagy and Associated Signaling Pathways (e.g., mTOR)

Autophagy is a fundamental cellular process by which damaged organelles and protein aggregates are cleared and cellular materials are recycled, a process closely linked to lysosomal function nih.govchildrensgaucher.orgfrontiersin.org. In several lysosomal storage disorders, including neuronopathic Gaucher disease, autophagy is impaired nih.govchildrensgaucher.org. The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that regulates cellular metabolism, growth, and autophagy childrensgaucher.orgfrontiersin.org. Hyperactivation of mTOR has been observed in neuronal cells from patients with neuronopathic Gaucher disease, leading to lysosomal depletion and disruption of autophagy nih.govchildrensgaucher.org.

Research has indicated that glucosylceramide synthase inhibitors, such as Ibiglustat, can prevent mTOR hyperactivation and concomitantly restore lysosomal functions and improve autophagy in cellular models of neuronopathic Gaucher disease nih.govchildrensgaucher.org. This suggests that the reduction in glucosphingolipid accumulation, particularly Glsph, can modulate signaling pathways like mTOR, thereby improving autophagic flux and contributing to cellular homeostasis nih.govoup.com.

Interaction with Cellular Stress Responses (e.g., STING Pathway)

Ibiglustat, a small molecule inhibitor of glucosylceramide synthase (UGCG), has been investigated for its effects on various cellular processes, including interactions with cellular stress response pathways. Research indicates that inhibition of UGCG can influence the Stimulator of Interferon Genes (STING) pathway, particularly in the context of viral infection. Studies involving Pseudorabies Virus (PRV) infection have revealed that UGCG inhibition impacts the STING signaling pathway. patsnap.comnih.gov

Specifically, inhibition of UGCG has been shown to affect lysosome-associated proteins, alter lysosomal pH, disrupt lysosomal homeostasis, and impede autophagolysosomal degradation. patsnap.comnih.gov These effects on lysosomal function and autophagy are linked to the modulation of the STING pathway. UGCG inhibition influences the conversion of light chain 3-II (LC3-II) and the formation of LC3-STING complexes. nih.gov This action negatively regulates the autophagic degradation of STING, leading to sustained activation of the PRV-induced STING signaling pathway. nih.gov This sustained activation is suggested to contribute to achieving resistance against PRV infection, indicating a role for UGCG inhibitors like Ibiglustat as potential therapeutics in this context. patsnap.comnih.gov

Beyond the direct modulation of the STING pathway in viral contexts, Ibiglustat's impact on glucosylceramide levels also intersects with cellular responses to other stressors, such as bacterial toxins. In studies using colon organoids (colonoids) treated with Bacteroides fragilis toxin (BFT), which induces pro-inflammatory signaling and disrupts epithelial barrier integrity, inhibiting glucosylceramide synthase with Ibiglustat had notable effects. researchgate.netnih.gov BFT treatment typically increases glucosylceramide levels, which appears to serve a protective role in maintaining the structural integrity of the epithelium by influencing tight junction proteins like TJP1. researchgate.netnih.gov Pharmacological reduction of glucosylceramide levels using Ibiglustat in the presence of BFT leads to colonoid collapse, TJP1 mislocalization and reduced levels, and increased cell death, as indicated by markers like cleaved caspase-3. researchgate.netnih.gov This suggests that while glucosylceramide accumulation is often associated with disease pathology, its production can also be a protective cellular response to certain stressors, which is then counteracted by UGCG inhibition.

Preclinical Research on Ibiglustat

In Vitro Studies for Mechanistic Understanding In vitro studies have been crucial for elucidating the fundamental mechanisms by which ibiglustat exerts its effects, particularly its interaction with glucosylceramide synthase and its impact on cellular lipid metabolism and function in various disease models.

Enzyme Inhibition Assays and Kinetic Characterization Ibiglustat functions as a potent and selective inhibitor of glucosylceramide synthase (UGCG), the enzyme responsible for catalyzing the initial step in the synthesis of most glycosphingolipids by adding glucose to ceramidemedkoo.comfabrydiseasenews.comtargetmol.comnih.govnih.gov. By blocking this enzyme, ibiglustat reduces the production of glucosylceramide (GlcCer), a key precursor for more complex glycosphingolipids like globotriaosylceramide (Gb3)medkoo.comfabrydiseasenews.comtargetmol.combocsci.comselleckchem.com.

Kinetic characterization studies have shown that ibiglustat is an allosteric inhibitor of GCS medkoo.comnih.gov. While primarily known for its GCS inhibition, research has also revealed that ibiglustat can inhibit protein N-terminal methyltransferase 1 (NTMT1) in a substrate-competitive manner, identifying NTMT1 as a new target for ibiglustat nih.gov.

Cellular Models of Lysosomal Storage Disorders (e.g., Patient-Derived Fibroblasts, iPSC-Derived Cardiomyocytes) Cellular models, particularly those derived from patients with lysosomal storage disorders (LSDs), have been instrumental in demonstrating ibiglustat's ability to reduce the accumulation of specific glycosphingolipids.

In patient-derived fibroblasts from individuals with Fabry disease, ibiglustat has demonstrated a successful reduction of Gb3 accumulation and an amelioration of abnormal cellular membranes nih.govresearchgate.net. Studies using induced pluripotent stem cell (iPSC)-derived cardiomyocytes from Fabry disease patients have shown that ibiglustat prevented and eventually cleared lysosomal Gb3 accumulation, mimicking the phenotypic changes observed in cardiac tissue from these patients nih.govselleckchem.combiologists.comglpbio.commolnova.cn. Treatment with 1 µM ibiglustat succinate (B1194679) for 15 days in Fabry disease cardiomyocytes was shown to prevent additional GL-3 accumulation clinisciences.comselleckchem.com.

In iPSC-derived neurons from patients with Gaucher disease, which exhibit increased levels of glucosylsphingosine (B128621) and glucosylceramide due to glucocerebrosidase deficiency, GCS inhibition is a potential therapeutic strategy biologists.com.

Cellular Models of Neurodegenerative Conditions (e.g., Alpha-Synucleinopathy Models) Given the link between sphingolipid metabolism and neurodegenerative diseases, particularly synucleinopathies like Parkinson's disease (PD) with GBA mutations, ibiglustat has been investigated in relevant cellular modelsmedchemexpress.combocsci.comnih.govmdpi.com. Mutations in GBA, the gene encoding glucocerebrosidase (GCase), are a significant genetic risk factor for synucleinopathies and are associated with earlier disease onset and accelerated progressionbocsci.com. Preclinical studies suggest that modulating sphingolipid metabolism by inhibiting GCS with a brain-penetrant molecule could be a potential treatment for synucleinopathiesbocsci.com.

Cellular models of alpha-synucleinopathy, including differentiated neuroblastoma cell lines and primary neurons, are used to study alpha-synuclein (B15492655) aggregation and toxicity frontiersin.orgmdpi.comnih.govnih.gov. While direct in vitro studies of ibiglustat specifically in alpha-synucleinopathy cellular models were not extensively detailed in the search results, the rationale for using GCS inhibitors in these models stems from the observed accumulation of glucosylceramide and glucosylsphingosine in GBA-associated synucleinopathies and the ability of brain-penetrant GCS inhibitors to reduce these substrates in vivo .

Investigations in Other Relevant Cellular Systems (e.g., Cancer Cell Lines, Intestinal Epithelial Cells, Viral Infection Models) Beyond LSDs and neurodegenerative conditions, ibiglustat's impact on sphingolipid metabolism has led to investigations in other cellular systems.

In cancer cell lines, particularly chronic lymphocytic leukemia (CLL) models, ibiglustat has been used to evaluate the therapeutic potential of inhibiting UGCG nih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. UGCG inhibition with ibiglustat resulted in a significant reduction in cell viability in JVM2 leukemic cells nih.gov. UGCG inhibitors are being explored in oncology as they can lead to the accumulation of ceramide, sensitizing cancer cells to apoptosis and potentially overcoming chemoresistance researchgate.netpatsnap.com.

Studies in intestinal epithelial cells, specifically colonoids, have shown that ibiglustat effectively reduced glucosylceramide levels nih.gov. Interestingly, the combination of Bacteroides fragilis toxin (BFT) and ibiglustat caused colonoid bursting, suggesting a role for glucosylceramide in maintaining colon integrity in response to this toxin nih.gov.

Research has also explored the potential of glucosylceramide synthase inhibitors to prevent replication of viruses like SARS-CoV-2 and influenza virus medkoo.com. Studies using ibiglustat have indicated that UGCG is critical for NK cell survival and function, and UGCG inhibition reduced NK cell cytolytic function and response to infection nih.gov.

Assessment of Cellular Viability and Glycosphingolipid Reduction A key aspect of in vitro preclinical studies is the assessment of cellular viability and the direct measurement of glycosphingolipid reduction following ibiglustat treatment.

In various cellular models, including patient-derived fibroblasts, iPSC-derived cardiomyocytes, and cancer cell lines, ibiglustat treatment has consistently shown a reduction in the accumulation of specific glycosphingolipids, such as Gb3 in Fabry disease models clinisciences.comnih.govnih.govselleckchem.comresearchgate.netbiologists.com. In Fabry disease cardiomyocytes, 1 µM ibiglustat succinate treatment for 15 days prevented additional GL-3 accumulation clinisciences.comselleckchem.com. In CLL cell models and primary patient cells, ibiglustat treatment significantly reduced intracellular glucosylceramide levels nih.govresearchgate.net.

The effect of ibiglustat on cellular viability varies depending on the cell type and context. In CLL cell models, ibiglustat treatment resulted in a significant decrease in cell viability nih.govresearchgate.net. In contrast, in intestinal epithelial cell colonoids, while BFT combined with ibiglustat reduced viability and increased early apoptosis, ibiglustat alone also significantly reduced viability nih.gov. In NK cells, UGCG inhibition with ibiglustat impacted cell survival nih.gov.

Here is a summary of some in vitro findings:

Cellular ModelCondition/DiseaseKey FindingReference
Fabry patient fibroblastsFabry diseaseReduced Gb3 accumulation, amelioration of abnormal cellular membranes nih.govresearchgate.net
Fabry iPSC-derived cardiomyocytesFabry diseasePrevented and cleared lysosomal Gb3 accumulation clinisciences.comnih.govselleckchem.combiologists.com
CLL cell models (JVM2)Chronic Lymphocytic LeukemiaSignificant reduction in cell viability and intracellular GlcCer levels nih.govresearchgate.net
Intestinal epithelial colonoidsResponse to BFTReduced glucosylceramide levels; combined with BFT caused bursting nih.gov
NK cellsViral infection modelsUGCG inhibition impacted survival and reduced cytolytic function nih.gov

In Vivo Efficacy and Pharmacodynamic Assessments Preclinical in vivo studies, primarily in mouse models, have been conducted to assess ibiglustat's efficacy in reducing glycosphingolipid accumulation and its pharmacodynamic effects.

In mouse models of Fabry disease, ibiglustat (also referred to as Venglustat in some in vivo studies) has shown the ability to reduce Gb3 deposits in various tissues, including the brain. This effect was reported to be more pronounced when combined with enzyme replacement therapy (ERT), except in the brain where ERT had no effect researchgate.net. A novel oral GCS inhibitor, ibiglustat (Genz-682452), designed to cross the blood-brain barrier, has shown efficacy in lowering Gb3 and lyso-Gb3 levels in mouse models taylorandfrancis.com.

In mouse models of GBA-related synucleinopathy, this compound (ibiglustat) administration significantly reduced the accumulation of glycosphingolipids and pathological alpha-synuclein aggregates in the central nervous system and ameliorated associated memory deficits selleckchem.comnih.gov. Systemic GCS inhibition has been shown to reduce GlcCer and glucosylsphingosine (GlcSph) accumulation, slow alpha-synuclein buildup in the hippocampus, and improve cognitive deficits in mouse models of synucleinopathy .

These in vivo studies provide evidence that ibiglustat can effectively reduce the accumulation of disease-relevant glycosphingolipids in various tissues, including the brain, supporting its potential as a therapeutic agent for conditions characterized by glycosphingolipid storage or dysregulation.

Here is a summary of some in vivo findings:

Animal ModelCondition/DiseaseKey FindingReference
Fabry disease mouse modelsFabry diseaseReduced Gb3 deposits in tissues (including brain); more pronounced effect with ERT in some tissues researchgate.nettaylorandfrancis.com
GBA-related synucleinopathy miceGBA-related synucleinopathy (PD)Reduced glycosphingolipids and alpha-synuclein aggregates in CNS; ameliorated memory deficits selleckchem.comnih.gov

Murine Models of Gaucher Disease (e.g., Type 3 Neuronopathic Models)

Gaucher disease (GD) is caused by a deficiency in the enzyme acid β-glucosidase, leading to the accumulation of glucosylceramide drugbank.com. Neuronopathic forms of GD (Types 2 and 3) involve the central nervous system (CNS). Preclinical studies have evaluated ibiglustat in murine models relevant to GD, including neuronopathic variants researchgate.netcenmed.commedchemexpress.commdpi.com.

In a mouse model of Gaucher-related synucleinopathy (GbaD409V/D409V mice), ibiglustat administration significantly reduced glucosylceramide (GlcCer) levels in plasma and brain tissue compared to untreated control mice researchgate.net. Limited CSF volumes in this model precluded measurement of GlcCer in cerebrospinal fluid (CSF) researchgate.net. Another study utilizing a different genetic neuronopathic GD mouse model (D409V/null) also showed that substrate reduction therapy (SRT) using eliglustat (B216), another GCS inhibitor, was effective in reducing GlcCer storage in peripheral organs, although to a lesser degree than enzyme replacement therapy (ERT) mdpi.com. While eliglustat has shown low brain penetration, brain-permeant GCS inhibitors have shown promise in genetic neuronopathic GD models and chemically induced models researchgate.net.

Murine Models of Fabry Disease

Fabry disease (FD) is an X-linked disorder resulting from deficient alpha-galactosidase A (α-Gal A) activity, leading to the accumulation of globotriaosylceramide (Gb3) and lysoglobotriaosylceramide (lyso-Gb3) researchgate.netfabrydiseasenews.complos.org. Preclinical studies in mouse models of FD have investigated the efficacy of ibiglustat in reducing these accumulated substrates researchgate.netplos.org.

In a mouse model of AFD, ibiglustat (also referred to as this compound or Genz-682452) has been shown to reduce levels of Gb3 and lyso-Gb3 in tissues, including the brain researchgate.netmdpi.com. This reduction was more pronounced when ibiglustat was administered in combination with ERT, except in the brain where ERT had no effect researchgate.netmdpi.com. Unlike ERT, ibiglustat was able to lower Gb3 and lyso-Gb3 levels in the brain of Fabry mice researchgate.netmdpi.com. Studies using fibroblasts from FD patients have also demonstrated a reduction in Gb3 levels after SRT use researchgate.net.

Preclinical results in Fabry disease mouse models suggest that while SRT as monotherapy may not fully correct disease symptoms in α-galactosidase A null patients, combining it with ERT could offer complementary and additive therapeutic benefits plos.org.

Here is a table summarizing some preclinical findings in Fabry disease mouse models:

Model TypeTreatment(s)Observed EffectCitation
Fabry Mouse ModelIbiglustat (SRT)Reduced tissue levels of Gb3 and lyso-Gb3, including in the brain. researchgate.netmdpi.com
Fabry Mouse ModelERTReduced tissue levels of Gb3 and lyso-Gb3 in peripheral tissues, but not brain. researchgate.netmdpi.com
Fabry Mouse ModelIbiglustat + ERTMore pronounced reduction of Gb3/lyso-Gb3 in peripheral tissues. researchgate.netmdpi.com

Animal Models of GBA-Associated Synucleinopathies (e.g., Parkinson's Disease Models)

Mutations in the GBA gene are a significant genetic risk factor for developing synucleinopathies, including Parkinson's disease (PD) researchgate.netresearchgate.net. These mutations lead to reduced glucocerebrosidase (GCase) activity, which is thought to contribute to the accumulation of alpha-synuclein researchgate.netmdpi.com. Preclinical studies have investigated ibiglustat in animal models of GBA-associated synucleinopathies medchemexpress.comresearchgate.netmedchemexpress.com.

Preclinical evaluation of ibiglustat, a brain-penetrant GCS inhibitor, has shown a reduction in alpha-synuclein pathology and associated cognitive decline in mouse models of GBA1-related synucleinopathy researchgate.net. In a GBA-related synucleinopathy mouse model (GbaD409V/WT), ibiglustat significantly reduced glucosylceramide levels in plasma, brain, and cerebrospinal fluid (CSF) researchgate.net. Despite its brain penetration, the efficacy of ibiglustat in reducing GlcCer in the brain has been reported as lower compared to its effects in the periphery in some models researchgate.net.

Evaluation in Other Disease Models (e.g., Autosomal Dominant Polycystic Kidney Disease, Inflammatory Bowel Disease, Viral Infection)

Ibiglustat is also being investigated for its potential therapeutic effects in other conditions where glycosphingolipid metabolism may play a role researchgate.netcenmed.commedchemexpress.com.

Autosomal Dominant Polycystic Kidney Disease (ADPKD): ADPKD is a genetic disorder characterized by the development of cysts in the kidneys innoserlaboratories.commdpi.comyale.edu. Ibiglustat is under investigation for the treatment of ADPKD researchgate.netcenmed.commedchemexpress.com. Preclinical models for ADPKD include genetically engineered mouse and rat models that develop kidney cysts innoserlaboratories.commdpi.comnih.govmdpi.com. These models are used to study disease mechanisms and test potential therapies innoserlaboratories.commdpi.comnih.gov.

Inflammatory Bowel Disease (IBD): IBD is a group of chronic inflammatory conditions affecting the gastrointestinal tract oncodesign-services.comwuxibiology.com. Animal models, particularly mouse and rat models induced chemically or genetically, are used in preclinical IBD research oncodesign-services.comwuxibiology.comfrontiersin.orgnih.gov. These models help mimic the mechanisms and characteristics of IBD to evaluate treatment effectiveness oncodesign-services.com. While the role of glycosphingolipids in IBD is an area of research, specific preclinical data on ibiglustat in IBD models were not prominently found in the provided search results.

Viral Infection: The impact of UGCG (the enzyme inhibited by ibiglustat) on viral infection has been explored, suggesting UGCG could be a potential target for preventing and treating certain viral diseases larvol.com. Preclinical animal models are used to evaluate therapeutic antiviral antibodies against various viruses nih.gov. However, specific preclinical data on ibiglustat's effects in viral infection models were not detailed in the provided search results, beyond the mention of UGCG's potential role larvol.com.

Brain Penetration and Central Nervous System Effects

A key characteristic of ibiglustat highlighted in preclinical research is its ability to penetrate the blood-brain barrier (BBB) researchgate.netcenmed.commedchemexpress.commedchemexpress.com. This is particularly important for treating neurological manifestations of lysosomal storage disorders and synucleinopathies researchgate.netcenmed.commedchemexpress.come-cep.orgresearchgate.netmedchemexpress.com.

Preclinical studies have confirmed brain penetration of ibiglustat in mouse models researchgate.net. In GBA-related synucleinopathy mice, ibiglustat administration resulted in reduced glucosylceramide levels in the brain and CSF researchgate.net. However, the extent of glucosylceramide reduction in the brain was noted to be lower than in peripheral tissues despite good brain exposure researchgate.net. The ability of ibiglustat to cross the BBB is considered advantageous for addressing CNS involvement in diseases like Fabry disease and neuronopathic Gaucher disease, where ERT may not effectively cross the barrier researchgate.netresearchgate.netmdpi.com.

Impact on Organ Pathology and Disease Progression Markers

Preclinical studies with ibiglustat have evaluated its impact on organ pathology and various disease progression markers in relevant animal models.

In Fabry disease mouse models, ibiglustat treatment led to reduced accumulation of Gb3 and lyso-Gb3 in various tissues, including the kidney, heart, liver, and brain researchgate.netmdpi.com. Reducing the accumulation of these substrates is a primary goal of therapy to prevent or slow organ damage fabrydiseasenews.commdpi.com. Biomarkers such as plasma and tissue levels of Gb3 and lyso-Gb3 are commonly used in preclinical and clinical studies to assess the effectiveness of treatments researchgate.netmdpi.comnih.gov.

In Gaucher disease models, ibiglustat has been shown to reduce glucosylceramide storage in the brain and periphery researchgate.net. Reducing glucosylceramide accumulation is expected to ameliorate the cellular and organ pathology associated with the disease drugbank.com.

For GBA-associated synucleinopathies, preclinical studies have indicated that ibiglustat can reduce alpha-synuclein pathology and improve associated cognitive deficits in mouse models researchgate.net. Reduction of glucosylceramide levels in the brain and CSF are considered indicators of target engagement in the CNS researchgate.netresearchgate.net.

Preclinical studies collectively suggest that ibiglustat's inhibition of GCS can lead to a reduction in the accumulation of disease-relevant glycosphingolipids in various organs, including the brain, in relevant animal models. This reduction in substrate is hypothesized to positively impact organ pathology and disease progression.

Clinical Investigations of Ibiglustat

Clinical Development Programs and Trial Designs

The clinical development of ibiglustat has included studies in healthy volunteers and patient populations with specific genetic or acquired disorders. guidetopharmacology.orgnih.gov Trial designs have varied depending on the phase of development and the targeted disease, including open-label, randomized, double-blind, and placebo-controlled studies. guidetopharmacology.orgnih.govnih.gov

Phase 1/2 Studies in Healthy Volunteers

Phase 1 studies involving healthy volunteers have been conducted to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of ibiglustat. guidetopharmacology.orgnih.govclinicaltrial.beresearchgate.net These initial studies help to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as its effects on relevant biomarkers in individuals without the targeted diseases. nih.govclinicaltrial.be For instance, studies have shown that following oral administration, ibiglustat exhibits linear pharmacokinetics, rapid absorption, and a relatively long half-life. nih.gov Repeated once-daily dosing led to apparent steady state within a few days. nih.gov Pharmacodynamic effects observed in healthy volunteers included dose-dependent decreases in plasma GL-1 and GM3 levels. nih.gov Examples of such trials include NCT01674036 and NCT01710826. guidetopharmacology.orgnih.gov

Clinical Trials in Gaucher Disease (Type 1 and Type 3)

Ibiglustat has been investigated for the treatment of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. nih.gov Clinical trials have explored ibiglustat in both Type 1 and Type 3 Gaucher disease. guidetopharmacology.orgpatsnap.com

In clinical trials, ibiglustat has shown potential in treating Gaucher disease by aiming to reduce spleen and liver size and improve anemia and thrombocytopenia. A Phase 2 clinical trial (NCT02843035) evaluated ibiglustat in combination with imiglucerase (B1177831) (Cerezyme) in adult and pediatric patients with Gaucher Disease Type 3. guidetopharmacology.org This study aimed to assess the safety and tolerability of the combination and standalone ibiglustat, as well as evaluate markers in cerebrospinal fluid to distinguish between Type 1 and Type 3 disease and assess short-term and long-term treatment effects. Development is ongoing in Gaucher disease, with potential for regulatory filing in the future. patsnap.com

While some searches mentioned eliglustat (B216) in the context of Gaucher disease trials clinicaltrialsregister.eunih.govdrugbank.com, focusing strictly on ibiglustat, the available information indicates ongoing development and trials for ibiglustat in Gaucher disease Type 3. guidetopharmacology.orgpatsnap.comnihr.ac.uk

Clinical Trials in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder characterized by the accumulation of globotriaosylceramide (GL-3) due to deficient alpha-galactosidase A activity. targetmol.comresearchgate.net Ibiglustat, as a GCS inhibitor, aims to reduce the synthesis of GL-3. targetmol.comfabrydiseasenews.com

A completed Phase 2 clinical trial (NCT02228460) assessed the short-term effects and safety of daily oral ibiglustat in adult men with Fabry disease. This trial involved 11 patients treated for 26 weeks. An extension study (NCT02489344) investigated the long-term effects in a subset of these patients. The aim of these studies included assessing the reduction of Gb3 levels in blood vessel cells of the skin.

Currently, two Phase 3 clinical trials are being conducted to further evaluate ibiglustat (venglustat) in Fabry disease. patsnap.comfabrydiseasenews.com The PERIDOT trial (NCT05206773) is investigating the effect of ibiglustat on abdominal and neuropathic pain in Fabry patients. fabrydiseasenews.com The CARAT trial (NCT05280548) is evaluating its effects on left ventricular hypertrophy. patsnap.comfabrydiseasenews.com Development is continuing in Fabry disease. patsnap.com

Clinical Trials in GM2 Gangliosidosis

GM2 gangliosidosis, including Tay-Sachs and Sandhoff diseases, is caused by mutations affecting the breakdown of GM2 gangliosides, leading to their accumulation, particularly in neurons. intrabio.com Ibiglustat has been investigated as a potential treatment. guidetopharmacology.orgresearchgate.netcenmed.compatsnap.com

Sanofi had a Phase 3 trial in GM2 gangliosidosis. patsnap.com However, development in this indication was stopped based on the absence of positive trends on clinical endpoints. patsnap.com The Phase 3 GM2 trial reportedly reinforced the favorable safety profile of this compound but did not show the necessary efficacy outcomes to continue development in this indication. patsnap.com

While one search result mentions a multinational clinical trial (IB1001-202, NCT03759665) for GM2 Gangliosidosis showing statistically significant improvement in symptoms, functioning, and quality of life intrabio.com, this trial appears to be for a different compound, IB1001, and not ibiglustat, based on the context of the search results. Therefore, focusing strictly on ibiglustat, the development program in GM2 gangliosidosis has been discontinued (B1498344) due to lack of efficacy. patsnap.com

Clinical Trials in Parkinson's Disease with GBA Mutations

Mutations in the GBA gene, which encodes the enzyme glucocerebrosidase, are a significant genetic risk factor for Parkinson's disease (PD). bial.commdsabstracts.orgbial.com These mutations can lead to reduced glucocerebrosidase activity and the accumulation of glycosphingolipids, potentially contributing to neurodegeneration in GBA-associated PD (GBA-PD). bial.commdsabstracts.org Ibiglustat, a GCS inhibitor, was investigated for its potential to reduce glucosylceramide levels and impact the progression of GBA-PD. guidetopharmacology.orgnih.govcenmed.commedchemexpress.comcureparkinsons.org.uk

A global Phase 2 study, MOVES-PD (NCT02906020), assessed the efficacy and safety of oral ibiglustat in patients with PD and GBA mutations. guidetopharmacology.orgmdsabstracts.orgcureparkinsons.org.uk The study aimed to determine if ibiglustat could alter the course of the disease. cureparkinsons.org.uk While ibiglustat reduced plasma and cerebrospinal fluid glucosylceramide levels, indicating central nervous system target engagement, the study did not meet its primary or secondary efficacy endpoints. mdsabstracts.org Analysis of the results showed a numerically greater progression in motor symptoms (measured by MDS-UPDRS Part II+III) in ibiglustat-treated patients with mild GBA mutations compared to placebo. mdsabstracts.org This lack of efficacy led to the halt of ibiglustat development in GBA-PD. patsnap.commdsabstracts.orgcureparkinsons.org.uk

It is important to note that other compounds, such as BIA 28-6156, which is a GCase enzyme activator, are also being investigated for GBA-PD and have shown different mechanisms of action compared to ibiglustat. bial.combial.com

Clinical Trials in Autosomal Dominant Polycystic Kidney Disease (Including Futility Analyses)

Autosomal dominant polycystic kidney disease (ADPKD) is characterized by the growth of numerous cysts in the kidneys, leading to increased kidney volume and potential kidney failure. nih.govnih.gov Preclinical models suggested that inhibiting glucosylceramide synthase with ibiglustat could inhibit cyst growth. nih.govnih.gov

A pivotal Phase 2/3 study, STAGED-PKD (NCT03523728), evaluated ibiglustat in adults with ADPKD at risk of rapid progression. medchemexpress.comnih.govnih.gov The study was designed with two stages, using patient enrichment strategies and modeling to improve efficiency. nih.gov The primary endpoints were the rate of change in total kidney volume (TKV) in Stage 1 and the estimated glomerular filtration rate (eGFR) slope in Stage 2. nih.govnih.gov

A prespecified interim futility analysis of the STAGED-PKD study showed that ibiglustat treatment did not have a meaningful effect on the annualized rate of change in TKV over 18 months (Stage 1). nih.govsanofi.com Furthermore, there was a faster rate of decline in eGFR slope over 24 months (Stage 2). nih.gov Despite biomarker data confirming that ibiglustat effectively inhibited the glycosphingolipid pathway by reducing GL-1 levels, the lack of impact on TKV growth rate and eGFR decline indicated insufficient efficacy in preventing kidney cyst growth or preserving kidney function in ADPKD patients. nih.govsanofi.comfiercebiotech.com Based on these futility analysis results, the study was terminated early, and the clinical program for ibiglustat in ADPKD was halted. patsnap.comnih.govsanofi.comfiercebiotech.commhlw.go.jp This outcome suggested that modulating the glycosphingolipid pathway alone might not be sufficient to restore kidney function in ADPKD. sanofi.comfiercebiotech.com

Clinical Pharmacokinetics and Pharmacodynamics

Clinical studies have evaluated the absorption, distribution, metabolism, and excretion of Ibiglustat, as well as its effects on relevant biomarkers.

Systemic Exposure and Disposition Profiles

Pharmacokinetic studies in healthy volunteers have characterized the systemic exposure and disposition of Ibiglustat. Following single oral doses of Ibiglustat l-malate, the compound demonstrated linear pharmacokinetics. Rapid absorption was observed, with a median time to reach maximum plasma concentration (tmax) ranging from 3.00 to 5.50 hours after a single dose. The mean terminal half-life (t1/2z) was approximately 28.9 hours in pooled data from single-dose studies. Systemic exposure was found to be unaffected by food intake.

Following repeated once-daily oral administration for 14 days, apparent steady state was achieved within 5 days. Pooled accumulation ratios were approximately 2.10 for Cmax and 2.22 for AUC0-24. No statistically significant effect of dose or sex on accumulation was observed. Mean systemic exposures across participants in one study were 60.3 ± 17.3 ng/mL for the maximum plasma concentration and 2280 ± 697 ng·h/mL for the area under the plasma concentration-time curve extrapolated to infinity. researchgate.net Pharmacokinetics were generally comparable between male and female volunteers, as well as across different ethnic groups evaluated in studies. researchgate.net

Modulation of Circulating and Tissue-Specific Biomarkers (e.g., Glucosylsphingosine (B128621), Globotriaosylceramide)

As a GCS inhibitor, Ibiglustat is designed to reduce the production of glucosylceramide (GL-1), thereby reducing the formation and accumulation of downstream glycosphingolipids like Gb3 and lyso-Gb3. medkoo.comfabrydiseasenews.combiorbyt.comclinisciences.comnih.gov

Clinical trials have assessed the impact of Ibiglustat on these key biomarkers. In a Phase 2 study and its extension in adult males with classic Fabry disease, treatment with Ibiglustat for up to 3 years showed a reduction in Gb3 accumulation in skin capillary endothelial cells, as well as decreased levels of plasma Gb3 and plasma lyso-Gb3. fabrydiseasenews.comsanofimedical.com Preclinical studies using a human iPSC-derived cardiomyocyte model of Fabry disease also demonstrated that Ibiglustat prevented and cleared lysosomal Gb3 accumulation. biologists.com Elevated lyso-Gb3 is recognized as a hallmark biomarker for Fabry disease. semanticscholar.org

Data Table: Effect of Ibiglustat on Biomarkers (Based on Phase 2 study findings)

BiomarkerTissue/FluidObserved Effect in Phase 2 Study (up to 3 years)Source
Globotriaosylceramide (Gb3 / GL-3)Skin capillary endothelial cellsReduction in accumulation fabrydiseasenews.comsanofimedical.com
Globotriaosylceramide (Gb3 / GL-3)PlasmaDecrease in levels fabrydiseasenews.comsanofimedical.com
Glucosylsphingosine (lyso-Gb1 / lyso-GL-3)PlasmaDecrease in levels fabrydiseasenews.comsanofimedical.comoup.com

These findings indicate that Ibiglustat engages its target, GCS, leading to a reduction in the levels of accumulating substrates relevant to the pathophysiology of Fabry disease. fabrydiseasenews.comsanofimedical.combiologists.com

Clinical Efficacy Outcomes and Disease Progression

Clinical trials have investigated the effect of Ibiglustat on various disease-specific endpoints and patient-reported outcomes in Fabry disease.

Assessment of Disease-Specific Clinical Endpoints

Exploratory efficacy assessments in a Phase 2 study in treatment-naïve adult males with classic Fabry disease provided initial insights into the potential clinical effects of Ibiglustat. The study observed improvements in gastrointestinal symptoms and a reduction in disease severity. Kidney function, as measured by albuminuria and estimated glomerular filtration rate (eGFR), remained stable throughout the study period. sanofimedical.com Cardiac function, including left ventricular mass index, also showed stabilization. sanofimedical.com

Ongoing Phase 3 clinical trials are further evaluating the efficacy of Ibiglustat on specific disease endpoints. The CARAT study is assessing the effect of Ibiglustat compared to standard therapy on the slope of left ventricular mass index (LVMI) as measured by cardiac MRI. sanofimedical.com Secondary endpoints for this study include the slope of eGFR and changes in other cardiac measures such as T1 relaxation time by MRI and global longitudinal strain by echocardiogram. sanofimedical.com

Measurement of Patient-Reported Outcomes and Health-Related Quality of Life

Patient-reported outcomes (PROs) and health-related quality of life (HRQoL) are important measures in evaluating the impact of Fabry disease and the effectiveness of therapeutic interventions. touchneurology.comnih.gov Clinical trials of Ibiglustat have incorporated these assessments.

In the Phase 2 study, improvements in the severity and duration of abdominal pain were observed among patients who reported this symptom at baseline. sanofimedical.com The bodily pain component of the SF-36 (36-Item Short Form Health Survey), a widely used HRQoL instrument, also showed improvements in the majority of patients during the study. sanofimedical.com

The ongoing Phase 3 PERIDOT trial is specifically designed to characterize the efficacy of Ibiglustat on neuropathic and abdominal pain in patients with Fabry disease using PRO instruments. sanofimedical.comsanofimedical.com The primary endpoint for this trial is the percent change from baseline in the patient-defined most bothersome symptom (either neuropathic pain in upper/lower extremities or abdominal pain), assessed using the Fabry Disease Patient-Reported Outcome (FD-PRO) instrument. sanofimedical.comsanofimedical.com The FD-PRO is a newly developed, disease-specific tool designed to measure the symptoms and impacts of Fabry disease, including neuropathic symptoms, headache, abdominal pain, heat intolerance, fatigue, and their impact on physical activities. nih.gov

Safety and Tolerability Profiles in Clinical Populations

The safety and tolerability of Ibiglustat have been evaluated in clinical trials, including studies in healthy volunteers and patients with Fabry disease. ncats.iociteab.com

Phase 1 studies in healthy volunteers assessed the safety and tolerability of oral Ibiglustat. These studies reported that Ibiglustat was safe and well tolerated. researchgate.net For instance, one study in healthy volunteers noted a total of five Grade 1 treatment-emergent adverse events. researchgate.net

In the Phase 2 study in adult males with classic Fabry disease and its long-term extension, safety and tolerability were also assessed over the study period. sanofimedical.com Safety and tolerability are also included as secondary endpoints in the ongoing Phase 3 CARAT and PERIDOT trials in patients with Fabry disease. sanofimedical.com While detailed adverse event profiles are typically reported in full study publications, the inclusion of safety and tolerability as endpoints across multiple phases of clinical investigation indicates their continuous monitoring and evaluation in the clinical development of Ibiglustat.

Biomarker Research and Development for Ibiglustat

Identification and Validation of Diagnostic Biomarkers

Diagnostic biomarkers are essential for the accurate and timely identification of patients with diseases targeted by ibiglustat. These biomarkers help confirm a diagnosis, especially in cases with variable or non-specific symptoms.

Glucosylsphingosine (B128621) (Lyso-Gb1)

Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, is a highly specific biomarker for Gaucher disease (GD) nih.govnih.govviamedica.pl. Elevated levels of lyso-Gb1 are a direct result of the deficient activity of beta-glucocerebrosidase (GCase) in patients with GD, leading to the accumulation of glucosylceramide and its subsequent deacylation to lyso-Gb1 nih.govviamedica.pl. Lyso-Gb1 is typically undetectable or present at very low levels in healthy individuals nih.gov. Studies have consistently shown significantly higher plasma lyso-Gb1 concentrations in untreated patients with GD compared to control subjects nih.gov. The measurement of lyso-Gb1 can be performed in various biological samples, including plasma and dried blood spots, utilizing sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.govviamedica.pl. This ease of measurement and high specificity make lyso-Gb1 a valuable tool for the diagnosis of GD nih.govviamedica.pl.

Research findings highlight the diagnostic utility of lyso-Gb1 in GD. For instance, studies have reported that plasma lyso-Gb1 levels are significantly elevated in patients with GD1 compared to controls and individuals with other lysosomal storage disorders viamedica.plmdpi.comresearchgate.net. Some studies have indicated that lyso-Gb1 has high sensitivity and specificity for GD researchgate.net. The levels of lyso-Gb1 have also been shown to correlate with disease severity in GD nih.govviamedica.plresearchgate.net.

Globotriaosylsphingosine (Lyso-Gb3)

Globotriaosylsphingosine (lyso-Gb3), also known as globotriaosyl lysosphingolipid, is the deacylated form of globotriaosylceramide (Gb3) nih.govspringermedizin.de. Lyso-Gb3 is a key biomarker for Fabry disease (FD), an X-linked lysosomal storage disorder caused by deficient alpha-galactosidase A (alpha-Gal A) activity mdpi.comfrontiersin.orgspringermedizin.de. This deficiency leads to the accumulation of Gb3 and lyso-Gb3 in various cell types and organs mdpi.comfrontiersin.orgspringermedizin.de. Elevated levels of lyso-Gb3 in plasma and urine are indicative of FD frontiersin.orgspringermedizin.de.

Lyso-Gb3 plays a crucial role in the diagnosis of FD due to its specificity and sensitivity, particularly in individuals with residual enzyme activity, such as heterozygous females or those with late-onset forms of the disease frontiersin.orgnih.gov. Studies have demonstrated that plasma lyso-Gb3 analysis can be more efficient for diagnosing females with FD compared to alpha-Gal A enzyme activity measurements alone frontiersin.org. Elevated lyso-Gb3 levels can provide supportive diagnostic information even when GLA gene sequencing results are negative or inconclusive frontiersin.org. The measurement of lyso-Gb3 is a standard practice in the diagnostic workup for FD nih.govpatsnap.com.

Pharmacodynamic Biomarkers for Target Engagement and Response Monitoring

Pharmacodynamic biomarkers are used to confirm that a drug is engaging its intended target and to monitor the biological response to therapy. For ibiglustat, a GCS inhibitor, the levels of its substrates and their deacylated products serve as critical pharmacodynamic biomarkers.

Ibiglustat is designed to reduce the synthesis of glucosylceramide and globotriaosylceramide by inhibiting GCS mdpi.comnih.gov. Therefore, a reduction in the levels of lyso-Gb1 (in GD) and lyso-Gb3 (in FD) is expected to reflect the drug's target engagement and its effectiveness in reducing substrate accumulation mdpi.comnih.govmdpi.com.

In studies involving ibiglustat (venglustat), reductions in the levels of these biomarkers have been observed. Preclinical studies with this compound in mouse models of Fabry disease have shown a reduction in plasma Gb3 and lyso-Gb3 levels researchgate.netnih.gov. Preliminary data in treatment-naïve Fabry patients also indicated a reduction in plasma lyso-Gb3 researchgate.netnih.gov. In the context of Gaucher disease, ibiglustat has been shown to reduce elevated levels of lyso-Gb1 in mouse models nih.gov.

Monitoring changes in lyso-Gb1 and lyso-Gb3 levels during ibiglustat treatment can help assess whether the drug is effectively reducing substrate burden in patients viamedica.plmdpi.com. A decrease in the concentration of these biomarkers over time is indicative of a positive response to therapy viamedica.plmdpi.com. Clinical trials evaluating substrate reduction therapies, including potentially ibiglustat, utilize these biomarkers to monitor treatment efficacy mdpi.comresearchgate.net. For example, reductions in plasma lyso-Gb1 concentrations have been shown to correlate with improvements in clinical parameters in patients with GD treated with substrate reduction therapy nih.govmdpi.comresearchgate.net.

Prognostic Biomarkers for Disease Trajectory and Treatment Selection

Prognostic biomarkers provide information about the likely course and severity of a disease and can potentially aid in selecting the most appropriate treatment strategy for individual patients. While research is ongoing, some biomarkers associated with Fabry and Gaucher diseases show promise in this regard.

Elevated levels of lyso-Gb1 in Gaucher disease have been shown to correlate with disease severity nih.govviamedica.plresearchgate.net. This suggests that baseline lyso-Gb1 levels might have prognostic value, potentially indicating a more severe disease trajectory. Some evidence supports the use of lyso-Gb1 as a prognostic biomarker in GD, although further study is required to fully establish its role mdpi.comresearchgate.net.

Similarly, in Fabry disease, the accumulation of lyso-Gb3 is linked to various pathogenic mechanisms contributing to disease progression, such as smooth muscle cell proliferation, damage to neurons, and kidney and cardiac damage frontiersin.orgspringermedizin.de. While primarily a diagnostic and pharmacodynamic biomarker, the degree of lyso-Gb3 elevation might correlate with the severity of organ involvement and predict the rate of disease progression in FD frontiersin.org. Serum lyso-Gb3 has been reported as a significant risk factor associated with important adverse clinical outcomes in a long-term study of Fabry patients frontiersin.org.

Beyond the direct substrates, other biomarkers are being investigated for their prognostic value in these conditions. For instance, in Fabry disease, biomarkers such as cardiac troponins (cTNT/cTNI) have been correlated with the presence of left ventricular hypertrophy and may be helpful in clinical staging and predicting progressive cardiomyopathy nih.gov. Inflammatory markers like interleukin-6 and high sensitivity C-reactive protein are also being explored for their utility in the evaluation, monitoring, and prognosis of FD nih.gov.

The identification of reliable prognostic biomarkers is crucial for personalized medicine approaches, allowing clinicians to identify patients at higher risk of severe disease and tailor treatment strategies accordingly. As research into ibiglustat and its effects continues, further studies are needed to fully elucidate the prognostic utility of various biomarkers and their role in guiding treatment decisions.

Methodological Considerations in Ibiglustat Research

Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices (e.g., Liquid Chromatography–Mass Spectrometry)

Accurate quantification of ibiglustat and its metabolites in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Liquid chromatography–mass spectrometry (LC-MS) and specifically liquid chromatography–tandem mass spectrometry (LC-MS/MS) are widely used analytical techniques for this purpose due to their high sensitivity and selectivity. researchgate.netresearchgate.net These methods allow for the separation and quantification of target compounds within complex biological matrices such as plasma, urine, and tissue samples. researchgate.netresearchgate.net

LC-MS/MS methods involve separating the analytes using liquid chromatography before they are introduced into a mass spectrometer for detection and quantification. researchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity by monitoring specific fragmentation patterns of the target molecules. researchgate.netresearchgate.net This is particularly important for quantifying endogenous compounds or analytes present at low concentrations in biological samples. researchgate.net Stable isotope-labeled internal standards are often employed to improve the accuracy and reliability of quantification by accounting for variations in sample processing and matrix effects. researchgate.net Method validation is a critical step to ensure the accuracy, precision, linearity, and sensitivity of the LC-MS/MS assay for the specific biological matrix and analyte concentrations of interest. researchgate.net

Development and Validation of Preclinical Disease Models

Preclinical disease models are essential tools for evaluating the efficacy and understanding the mechanism of action of ibiglustat before clinical trials. These models aim to replicate key aspects of the human diseases that ibiglustat targets, such as the accumulation of glycosphingolipids. For conditions like Fabry disease, which involves the accumulation of globotriaosylceramide (Gb3) and lysoglobotriaosylceramide (lyso-Gb3) due to deficient alpha-galactosidase A activity, preclinical models, such as mouse models, have been utilized. researchgate.netnih.gov Studies in these models have shown that ibiglustat can reduce the levels of accumulated glycosphingolipids in various tissues, including the brain. researchgate.netnih.gov The development and validation of these models involve ensuring that they exhibit relevant pathological features of the human disease and that the measured endpoints are reliable indicators of disease progression and treatment response.

Methodologies for Clinical Trial Design in Rare Disease Populations

Designing clinical trials for rare diseases, which are the primary focus for ibiglustat, presents unique challenges due to small patient populations, disease heterogeneity, and often limited understanding of the natural history of the disease. ejprarediseases.orgucl.ac.uk Methodological considerations in this context include selecting appropriate study designs, determining feasible sample sizes, choosing relevant endpoints, and employing suitable statistical methods. ucl.ac.ukrarediseasesjournal.com

Innovative approaches are often required to maximize the information gained from limited participant numbers. These can include adaptive trial designs, basket trials (where a single drug is tested in different diseases with a common genetic alteration or pathway), and the use of historical control data where appropriate and robust. rarediseasesjournal.comsci-hub.se The selection of endpoints needs to be carefully considered, balancing clinical meaningfulness with the ability to detect a treatment effect within a small population. ucl.ac.uk Biomarkers that are sensitive to disease progression or treatment response can serve as valuable surrogate endpoints, potentially shortening trial duration. ucl.ac.uk Statistical methodologies for rare diseases focus on providing reliable estimates from small datasets, potentially involving Bayesian methods or other techniques suitable for limited data. ejprarediseases.orgrarediseasesjournal.com Collaboration between academia, industry, and regulatory agencies is crucial to develop optimal trial designs and facilitate the approval of therapies for rare conditions. ucl.ac.ukrarediseasesjournal.com

Patient-Reported Outcome Instrument Development and Psychometric Validation

Patient-Reported Outcome (PRO) instruments are valuable tools for capturing the patient's perspective on their symptoms, functioning, and quality of life, which is particularly important in chronic and rare diseases. nih.gov The development of PRO instruments involves several steps, including defining the concepts to be measured based on patient input, drafting and refining questionnaire items, and conducting cognitive interviews to ensure clarity and understanding. researchgate.net

Psychometric validation is a critical process to ensure that a PRO instrument is reliable and valid for its intended use in a specific patient population. nih.govnih.gov This involves assessing various measurement properties, including:

Reliability: The extent to which the instrument produces consistent results over time (test-retest reliability) and across items within the instrument (internal consistency). nih.govnih.gov

Validity: The extent to which the instrument measures what it is intended to measure. This can include content validity (items are relevant and comprehensive), construct validity (scores relate to other measures in a theoretically consistent way), and known-groups validity (the instrument differentiates between groups known to differ in health status). nih.govresearchgate.net

Responsiveness: The ability of the instrument to detect meaningful changes in a patient's condition over time or in response to treatment. nih.gov

For ibiglustat research, developing and validating PRO instruments specific to the target rare diseases would be important for comprehensively assessing the impact of treatment on patients' daily lives and well-being. researchgate.net

Future Directions and Emerging Research Avenues for Ibiglustat

Exploration of Novel Therapeutic Indications and Patient Subpopulations

Ibiglustat's mechanism of action as a glucosylceramide synthase inhibitor suggests potential therapeutic utility in a variety of conditions characterized by the accumulation of glycosphingolipids. Beyond its current focus on Fabry disease, Gaucher disease type 3, and Parkinson's disease associated with GBA mutations, research is exploring its relevance in other patient populations and disease states medchemexpress.commedchemexpress.comdelveinsight.com.

Studies indicate potential for ibiglustat in treating GM2 gangliosidosis and autosomal dominant polycystic kidney disease medchemexpress.commedchemexpress.com. The rationale for these expanded indications stems from the central role of glucosylceramide in the synthesis of the complex lipids that accumulate in these disorders.

Furthermore, the brain penetrant nature of ibiglustat makes it a promising candidate for neurological manifestations of LSDs and other neurodegenerative conditions linked to sphingolipid metabolism medchemexpress.comchildrensgaucher.org. Research is ongoing to validate its neuroprotective effects in relevant models of neurodegeneration and to determine if reducing glucosylceramide accumulation can slow disease progression and improve neuronal survival patsnap.com.

Emerging research also suggests a potential role for UGCG inhibitors, including ibiglustat, in overcoming multidrug resistance in cancer cells. Preclinical studies have shown that inhibiting UGCG activity can downregulate the expression of drug efflux pumps like MDR1, potentially enhancing the effectiveness of chemotherapeutic agents patsnap.comnih.gov. This opens a new avenue for exploring ibiglustat in oncology, particularly in combination regimens patsnap.com.

Defining specific patient subpopulations who would benefit most from ibiglustat is another key area of future research. This involves identifying biomarkers that can predict treatment response and stratifying patients based on genetic mutations or disease severity nih.govnih.gov. For instance, in Parkinson's disease, research focuses on patients with GBA1 mutations nih.govnih.gov.

Advanced Drug Design and Structural Optimization Strategies

While ibiglustat has demonstrated promising preclinical and pharmacokinetic results, ongoing research aims to further optimize drug design and explore structural modifications to enhance its therapeutic profile e-cep.orggoogle.com. This includes investigating the potential of deuteration substitution at strategic positions to improve pharmacokinetic, therapeutic, and toxicological properties google.com.

The goal of advanced drug design is to potentially increase potency, improve selectivity for the target enzyme (GCS), enhance brain penetration for neurological indications, and minimize off-target effects google.commedkoo.com. Understanding the precise binding mechanisms of ibiglustat to GCS and potentially other targets like protein N-terminal methyltransferase 1 (NTMT1) can inform the design of next-generation inhibitors with improved characteristics nih.gov.

Role in Combination Therapy Regimens

The potential for ibiglustat to be used in combination with other therapeutic modalities is a significant area of emerging research, particularly in complex diseases like LSDs and cancer patsnap.commdpi.com.

In LSDs, combining substrate reduction therapy with other approaches such as enzyme replacement therapy (ERT) or chaperone therapy is being explored to potentially achieve synergistic effects and address different aspects of the disease pathology mdpi.comresearchgate.net. Preclinical studies in Fabry disease models have shown that the combination of ibiglustat with ERT can lead to a more pronounced reduction in Gb3 deposits in tissues, including the brain, where ERT alone had limited effect mdpi.comresearchgate.net.

In the context of cancer, combining UGCG inhibitors like ibiglustat with chemotherapy, targeted therapies, or immunomodulatory agents is being investigated to overcome drug resistance and improve patient outcomes patsnap.comnih.gov. Preclinical studies combining ibiglustat or eliglustat (B216) with ibrutinib (B1684441) in chronic lymphocytic leukemia (CLL) cell models have shown synergistic effects, suggesting that targeting sphingolipid metabolism in combination with other pathways could be a promising therapeutic strategy nih.gov.

Addressing Unmet Needs and Translational Challenges in Lysosomal Storage Disorders and Neurodegeneration

Despite advances in treating LSDs and neurodegenerative disorders, significant unmet needs and translational challenges remain e-cep.org. Ibiglustat research is actively working to address these.

One key challenge is the development of therapies that effectively target the central nervous system (CNS), as many LSDs and neurodegenerative diseases have debilitating neurological manifestations e-cep.orgresearchgate.net. Ibiglustat's brain penetrant nature is a key advantage in this regard medchemexpress.comchildrensgaucher.org.

Another challenge is the heterogeneity of these diseases, driven by diverse genetic mutations and varying disease progression e-cep.org. Future research with ibiglustat needs to continue to explore specific patient subpopulations and develop personalized treatment strategies nih.govnih.gov.

Translational challenges include the need for robust biomarkers to monitor treatment efficacy and predict patient response nih.govmdpi.comdelveinsight.com. Research is focused on identifying and validating biomarkers, such as sphingolipid levels (e.g., GlcCer, Gb3, lyso-Gb3), that can serve as indicators of target engagement and therapeutic benefit nih.govmdpi.commdpi.com.

Furthermore, research is needed to understand the long-term effects of GCS inhibition and to ensure that reducing glucosylceramide accumulation does not lead to unintended consequences patsnap.com. Studies are focusing on determining whether reducing glucosylceramide can slow disease progression without triggering excessive cytotoxicity in normal tissues patsnap.com.

Addressing unmet needs also involves exploring the potential of ibiglustat in conditions where current therapies are limited or ineffective, such as certain forms of neuronopathic LSDs or neurodegenerative diseases with complex underlying mechanisms e-cep.orgresearchgate.net.

The development of induced pluripotent stem cell (iPSC) models of LSDs and neurodegenerative diseases is proving valuable in understanding disease etiology and evaluating potential therapies like ibiglustat in a more physiologically relevant context biologists.com. These models can help address translational challenges by providing platforms for preclinical testing and biomarker discovery biologists.com.

Q & A

Q. What experimental models are optimal for studying Ibiglustat's mechanism of action in lysosomal storage disorders?

Methodological Answer: Begin with in vitro assays using patient-derived fibroblasts or recombinant enzyme systems to assess substrate reduction. Validate findings in animal models (e.g., murine models of Gaucher disease) with dose-response studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify substrate accumulation and enzyme activity . Ensure reproducibility by including controls for lysosomal pH and off-target effects.

Q. How should preclinical studies be designed to evaluate Ibiglustat's efficacy and toxicity?

Methodological Answer: Apply the PICOT framework to define:

  • P opulation: Genetically characterized animal models (e.g., Gba1 knockout mice).
  • I ntervention: Daily oral administration of Ibiglustat at varying doses.
  • C omparison: Untreated cohorts or active comparators (e.g., enzyme replacement therapy).
  • O utcome: Biomarkers (e.g., glucosylceramide levels), histopathology, and survival rates.
  • T ime: Longitudinal monitoring (e.g., 12–24 weeks). Use blinded randomization and power analysis to determine sample size .

Q. What pharmacokinetic parameters are critical for optimizing Ibiglustat dosing in early-phase trials?

Methodological Answer: Prioritize area under the curve (AUC) , half-life (t½) , and cerebrospinal fluid (CSF) penetration assessments. Use compartmental modeling to predict steady-state concentrations. Cross-validate with mass spectrometry and radiolabeled tracer studies to account for metabolite interference .

Q. How can researchers address variability in Ibiglustat's therapeutic response across patient subgroups?

Methodological Answer: Stratify cohorts by genetic variants (e.g., GBA1 mutations) using next-generation sequencing . Apply multivariate regression to identify covariates (e.g., age, comorbidities) influencing outcomes. Use bootstrap resampling to assess robustness of associations .

Q. What biomarkers are most reliable for monitoring Ibiglustat's clinical efficacy?

Methodological Answer: Combine surrogate biomarkers (e.g., plasma glucosylceramide) with functional endpoints (e.g., neurological assessments in neuronopathic forms). Validate correlation using receiver operating characteristic (ROC) curves and longitudinal mixed-effects models .

Advanced Research Questions

Q. How to resolve contradictory findings in Ibiglustat's off-target effects across studies?

Methodological Answer: Conduct systematic root-cause analysis :

  • Compare assay conditions (e.g., pH, cofactors) between studies.
  • Perform target deconvolution via chemical proteomics or CRISPR screens.
  • Use meta-regression to assess heterogeneity in published data (e.g., species differences, dosing regimens) .

Q. What statistical approaches are suitable for analyzing Ibiglustat's synergistic effects with adjunct therapies?

Methodological Answer: Implement factorial design experiments to test interactions between Ibiglustat and therapies like substrate reduction or chaperone drugs. Apply response surface methodology (RSM) or Bayesian hierarchical models to quantify synergy/antagonism. Validate with in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How to design longitudinal studies for Ibiglustat's long-term safety in chronic administration?

Methodological Answer: Use adaptive trial designs with pre-specified interim analyses for toxicity endpoints (e.g., hepatotoxicity). Incorporate time-to-event analysis (Cox proportional hazards) and cumulative incidence models for rare adverse events. Leverage real-world data from registries for external validation .

Q. What methods can elucidate Ibiglustat's impact on autophagy-lysosomal pathways in neurodegenerative contexts?

Methodological Answer: Combine super-resolution microscopy (e.g., STED) for lysosomal morphology with RNA-seq to profile autophagy-related genes. Use pathway enrichment analysis (e.g., Gene Ontology) and Boolean network modeling to map regulatory interactions. Cross-reference with patient-derived iPSC models .

Q. How to validate computational predictions of Ibiglustat's binding affinity for novel targets?

Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use ensemble docking to account for protein flexibility and compare with cryo-EM structures of target complexes .

Methodological Frameworks

  • For data contradiction analysis , adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
  • For literature reviews , use Boolean operators and MeSH terms in PubMed/Embase, supplemented by backward/forward citation tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.